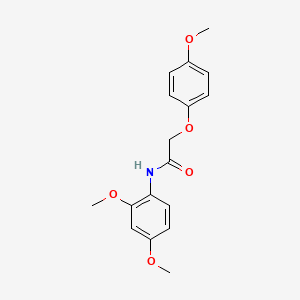![molecular formula C19H24N4O B5798337 N-(2-furylmethyl)-1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B5798337.png)
N-(2-furylmethyl)-1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-furylmethyl)-1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-amine, also known as FMePPE, is a benzimidazole derivative that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral effects.
Mechanism of Action
The exact mechanism of action of N-(2-furylmethyl)-1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-amine is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and proliferation. Studies have shown that N-(2-furylmethyl)-1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-amine can induce cell cycle arrest and apoptosis in cancer cells, leading to their death. Additionally, N-(2-furylmethyl)-1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-amine has been found to inhibit the activity of various enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects
N-(2-furylmethyl)-1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-amine has been found to exhibit a wide range of biochemical and physiological effects. Studies have shown that this compound can modulate the expression of various genes involved in cell growth, differentiation, and apoptosis. Additionally, N-(2-furylmethyl)-1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-amine has been found to inhibit the activity of various enzymes involved in inflammation, such as COX-2. This compound has also been shown to affect the levels of various cytokines and chemokines involved in immune responses.
Advantages and Limitations for Lab Experiments
N-(2-furylmethyl)-1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-amine has several advantages for use in laboratory experiments. It is a highly potent compound that exhibits a wide range of biological activities, making it a useful tool for studying various cellular processes. Additionally, N-(2-furylmethyl)-1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-amine is relatively easy to synthesize and purify, making it readily available for use in research. However, one limitation of N-(2-furylmethyl)-1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-amine is that it can be toxic at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on N-(2-furylmethyl)-1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-amine. One area of interest is the development of N-(2-furylmethyl)-1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-amine-based therapies for cancer and inflammatory diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, the potential toxicity of N-(2-furylmethyl)-1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-amine at high concentrations should be further investigated to determine its safety for use in human studies.
Synthesis Methods
The synthesis of N-(2-furylmethyl)-1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-amine involves the reaction of 2-aminobenzimidazole with 2-(1-piperidinyl)ethylamine and 2-furaldehyde in the presence of a suitable catalyst. The resulting product is then purified using various chromatographic techniques to obtain a highly pure form of N-(2-furylmethyl)-1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-amine.
Scientific Research Applications
N-(2-furylmethyl)-1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-amine has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that this compound exhibits potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. Additionally, N-(2-furylmethyl)-1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-amine has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-(2-piperidin-1-ylethyl)benzimidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-4-10-22(11-5-1)12-13-23-18-9-3-2-8-17(18)21-19(23)20-15-16-7-6-14-24-16/h2-3,6-9,14H,1,4-5,10-13,15H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJBRQGNLMMBIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCN2C3=CC=CC=C3N=C2NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

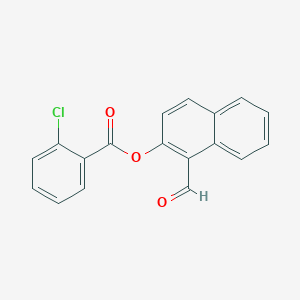
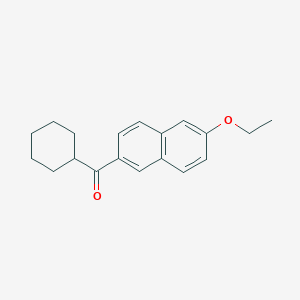
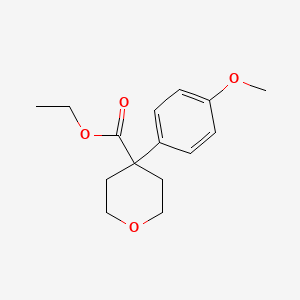

![2,2-dichloro-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5798281.png)
![N'-[(3,4-dichlorobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5798284.png)
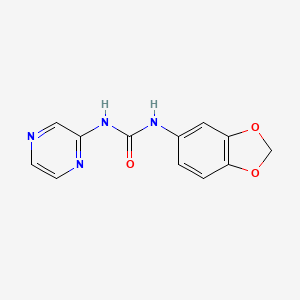

![8,10-dimethyl-2-propyl-4-[4-(2-pyridinyl)-1-piperazinyl]pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B5798309.png)

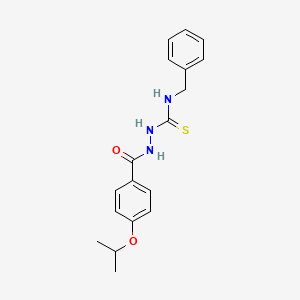

![1-(2-adamantyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B5798330.png)
